2,3,6-Trimethylphenyl chloroformate

Description

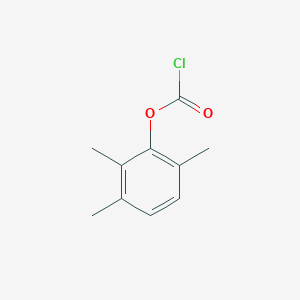

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

(2,3,6-trimethylphenyl) carbonochloridate |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-5-7(2)9(8(6)3)13-10(11)12/h4-5H,1-3H3 |

InChI Key |

IKJSGEZCYLUMFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC(=O)Cl)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,3,6 Trimethylphenyl Chloroformate

Nucleophilic Acyl Substitution Pathways Involving the Chloroformate Moiety

The reactivity of 2,3,6-trimethylphenyl chloroformate is primarily characterized by nucleophilic acyl substitution at the carbonyl carbon of the chloroformate group. This reaction proceeds through a tetrahedral intermediate, and the subsequent elimination of the leaving group results in the formation of a new carbonyl compound. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is a good leaving group, to yield the final substitution product. libretexts.orgopenstax.org The reactivity of chloroformates is similar to that of acyl chlorides. wikipedia.org

Reactivity with Nitrogen-Centred Nucleophiles: Amide and Carbamate (B1207046) Formation

This compound readily reacts with nitrogen-centered nucleophiles, such as primary and secondary amines, to form carbamates. wikipedia.orgtaylorandfrancis.com This reaction is a cornerstone in the synthesis of various organic compounds and is particularly important in the context of protecting group chemistry. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl generated during the reaction. wikipedia.org

The formation of carbamates from chloroformates is a widely used strategy for the protection of amino groups in multi-step organic synthesis. organic-chemistry.org For instance, benzyl (B1604629) chloroformate is a common reagent for introducing the benzyloxycarbonyl (Cbz) protecting group for amines. youtube.com This protection suppresses the nucleophilic and basic nature of the nitrogen's lone pair. youtube.com The reaction of an amine with a chloroformate, such as this compound, results in the formation of a stable carbamate, effectively masking the reactivity of the amino group during subsequent synthetic transformations. taylorandfrancis.comwillingdoncollege.ac.in

A study on the reaction of phenyl chloroformates with anilines in acetonitrile (B52724) indicated that the reaction proceeds through a concerted displacement mechanism. rsc.org This is supported by a significant inverse secondary kinetic isotope effect when using deuterated aniline (B41778) nucleophiles. rsc.org The reactivity of different chloroformates can vary, as seen in the reaction of 2-aminobenzylamine with methyl chloroformate, which yields the corresponding biscarbamate without selectivity. taylorandfrancis.com

Table 1: Examples of Carbamate Formation Reactions

| Chloroformate | Amine | Product |

|---|---|---|

| Benzyl chloroformate | Generic Amine (R-NH₂) | N-Benzyloxycarbonyl-amine |

| 9-Fluorenylmethyl chloroformate | Generic Amine (R-NH₂) | N-(9-Fluorenylmethoxycarbonyl)-amine |

Reactivity with Oxygen-Centred Nucleophiles: Ester Formation

In reactions with oxygen-centered nucleophiles, such as alcohols and phenols, this compound undergoes nucleophilic acyl substitution to form carbonate esters. wikipedia.org This reaction typically requires the presence of a base, like pyridine (B92270), to catalyze the reaction and to scavenge the hydrogen chloride byproduct. The mechanism involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate that subsequently collapses to form the carbonate ester and eliminate HCl. wikipedia.org

The formation of carbonate esters is a significant transformation in organic synthesis, allowing for the conversion of alcohols into more complex molecules. For example, the reaction of 2',3',5'-tri-O-acetyladenosine with phenyl chloroformate in pyridine solution yields a protected symmetrical urea (B33335) derivative, with a bisphenoxycarbonyl derivative as an intermediate. rsc.org This intermediate can then react with other nucleophiles to form various ureidopurine ribosides. rsc.org

The reactivity of the chloroformate is influenced by the nature of the alcohol. The reaction of glycosyl hemiacetals with nonafluorobutanesulfonyl fluoride (B91410) under basic conditions leads to glycosylation, demonstrating the utility of activating hydroxyl groups for further reaction. researchgate.net While not directly involving this compound, this illustrates the general reactivity patterns of activated hydroxyl compounds.

Table 2: Examples of Ester Formation Reactions

| Chloroformate | Alcohol/Phenol | Product |

|---|---|---|

| Methyl chloroformate | Generic Alcohol (R-OH) | Methyl Carbonate Ester |

| Phenyl chloroformate | 2',3',5'-tri-O-acetyladenosine | Bisphenoxycarbonyl derivative |

Reactivity with Sulfur-Centred Nucleophiles: Thiocarbamate Derivatization

The reaction of this compound with sulfur-centered nucleophiles, such as thiols, leads to the formation of thiocarbamates. Sulfur nucleophiles are generally more potent than their oxygen counterparts. libretexts.orglibretexts.org The reaction mechanism is analogous to that with amines and alcohols, involving a nucleophilic attack of the thiol on the carbonyl carbon, followed by the elimination of hydrogen chloride.

Thiolate anions, formed by deprotonating thiols, are excellent nucleophiles in SN2 reactions. libretexts.orglibretexts.org This high nucleophilicity translates to efficient reactions with chloroformates. The resulting thiocarbamates are stable compounds with applications in various areas of chemistry. For instance, the intramolecular cyclization of a dithiocarbamate (B8719985) has been utilized in the synthesis of the natural product spirobrassinin. beilstein-journals.org

The use of sulfur nucleophiles in substitution reactions is a powerful tool for creating carbon-sulfur bonds. beilstein-journals.org While SN2 displacements are sensitive to steric hindrance, the electrophilicity of the carbonyl carbon in chloroformates facilitates the reaction even with sterically demanding nucleophiles. beilstein-journals.org

Table 3: Examples of Thiocarbamate Formation

| Chloroformate | Thiol | Product |

|---|---|---|

| Generic Chloroformate | Generic Thiol (R-SH) | Thiocarbamate |

Role in Protecting Group Strategies (General Chloroformate Relevance)

Chloroformates, including this compound, are extensively used as protecting groups for amines in organic synthesis. wikipedia.orgyoutube.com The introduction of a chloroformate-derived group, such as the benzyloxycarbonyl (Cbz) or the 9-fluorenylmethoxycarbonyl (Fmoc) group, effectively masks the nucleophilicity and basicity of the amino group. youtube.comwillingdoncollege.ac.in This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. willingdoncollege.ac.in

The choice of the specific chloroformate reagent determines the stability of the resulting carbamate and the conditions required for its subsequent removal (deprotection). For example, the Cbz group is typically cleaved by catalytic hydrogenolysis, while the Fmoc group is removed under basic conditions. willingdoncollege.ac.in This orthogonality in deprotection strategies is crucial for the synthesis of complex molecules with multiple functional groups.

The reaction of an amine with a chloroformate is generally carried out in the presence of a base, such as pyridine or sodium bicarbonate, to neutralize the hydrochloric acid that is formed. willingdoncollege.ac.in The resulting carbamate is stable to a wide range of reaction conditions, making it a robust protecting group. taylorandfrancis.com

Electrophilic Transformations and Rearrangement Reactions

While the primary reactivity of this compound involves nucleophilic attack at the carbonyl carbon, the aromatic ring can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com The trimethylphenyl group is an activated ring system due to the electron-donating nature of the three methyl groups. These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl groups. youtube.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions would need to be carefully chosen to avoid unwanted reactions with the chloroformate moiety. For example, strong Lewis acids used in Friedel-Crafts reactions could potentially catalyze the decomposition of the chloroformate.

Rearrangement reactions involving carbocation intermediates are a known feature of Friedel-Crafts alkylations, which can lead to a mixture of products. libretexts.org However, given the substitution pattern of this compound, such rearrangements might be less prevalent.

Investigations of Intermediate Species and Transition States

Studies on the methanolysis and aminolysis of phenyl chloroformates have shown that the transition state is highly associative with minimal bond breaking. rsc.org This is evidenced by large positive ρ values and low enthalpy and entropy of activation. rsc.org A concerted SN2-like mechanism has been proposed for these reactions, supported by kinetic isotope effect studies. rsc.org

In reactions involving enamides and enecarbamates as nucleophiles, a concerted pathway via a cyclic six-membered ring transition state involving a hydrogen atom has been suggested to explain the observed stereospecificity. nih.gov The initial product of the nucleophilic addition of enamides and enecarbamates is a protected imine, which can be further transformed. nih.gov

The nature of the reactive intermediates can be influenced by the reaction conditions. For example, in the reaction of 3,4,6-tri-O-benzyl-d-glucal with triflic acid and n-Bu4NI, a unique reactive intermediate is formed that reacts with nucleophiles in a regio- and stereoselective manner. researchgate.net This highlights the potential for controlling reaction outcomes by manipulating the reaction intermediates.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzyl chloroformate |

| 9-Fluorenylmethyl chloroformate |

| Methyl chloroformate |

| Phenyl chloroformate |

| Ethyl chloroformate |

| 2-Aminobenzylamine |

| 2',3',5'-tri-O-acetyladenosine |

| Spirobrassinin |

| 3,4,6-tri-O-benzyl-d-glucal |

| Triflic acid |

| n-Butylammonium iodide (n-Bu4NI) |

| Aniline |

| Pyridine |

| Sodium bicarbonate |

| Hydrogen chloride |

Concerted vs. Stepwise Mechanistic Considerations

The solvolysis of aryl chloroformates has been a subject of detailed mechanistic investigation, with the central question often being whether the reaction proceeds through a concerted or a stepwise mechanism. For most aryl chloroformates, including phenyl chloroformate and its substituted derivatives, the evidence strongly points towards a stepwise addition-elimination mechanism . mdpi.com

In this two-step mechanism:

Addition Step (Rate-Determining): A nucleophile (e.g., a solvent molecule like water or alcohol) attacks the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate. This step is generally considered the rate-determining step of the reaction.

Elimination Step: The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group to form the final product (a carbonate ester or a carbonic acid).

The alternative, a concerted mechanism , would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-chlorine bond in a single transition state.

Kinetic studies, including the analysis of solvent effects using the Grunwald-Winstein equation, have been instrumental in elucidating these mechanisms. The sensitivity of the reaction rate to the solvent's nucleophilicity (l) and ionizing power (m) provides insights into the nature of the transition state. For phenyl chloroformate and related compounds, the observed l and m values are consistent with a bimolecular process where the addition step is rate-determining. mdpi.com

For this compound, the steric hindrance provided by the two ortho-methyl groups would be expected to significantly impact the rate of the nucleophilic attack at the carbonyl carbon. This steric crowding could potentially slow down the formation of the tetrahedral intermediate. While no specific kinetic data for this compound is available, the general principles established for other sterically hindered aryl systems suggest that the stepwise mechanism would still be operative, albeit likely at a slower rate compared to unhindered analogs.

The table below summarizes the proposed mechanisms for the solvolysis of related chloroformates.

| Chloroformate | Proposed Mechanism | Key Evidence | Reference(s) |

| Phenyl chloroformate | Stepwise addition-elimination | Grunwald-Winstein analysis, solvent isotope effects | mdpi.com |

| p-Nitrophenyl chloroformate | Stepwise addition-elimination | Grunwald-Winstein analysis | mdpi.com |

| p-Methoxyphenyl chloroformate | Stepwise addition-elimination | Grunwald-Winstein analysis | mdpi.com |

| Allyl and Vinyl Chloroformates | Dual bimolecular carbonyl-addition and unimolecular ionization channels | Grunwald-Winstein analysis | researchgate.netnih.gov |

It is important to reiterate that in the absence of direct experimental data for this compound, these discussions are based on established reactivity patterns of analogous compounds. Further research is required to definitively characterize its specific reaction mechanisms.

Applications of 2,3,6 Trimethylphenyl Chloroformate in Advanced Organic Synthesis

Construction of Complex Molecular Architectures via Chloroformate Activation

The activation provided by the chloroformate group is fundamental to its utility. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of stable carbamates, carbonates, and other derivatives. This reactivity is harnessed to build intricate molecular frameworks. The mechanism for these transformations typically involves a concerted associative SN2 pathway, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. arkat-usa.org The three methyl groups on the phenyl ring influence the reagent's reactivity through steric hindrance and electronic effects, often providing enhanced stability to the resulting products.

While direct incorporation of the 2,3,6-trimethylphenyl chloroformate into a heterocyclic ring is uncommon, its primary role is in the derivatization of intermediates, particularly as a protecting group for amines. organic-chemistry.orgmasterorganicchemistry.com In multi-step syntheses of complex nitrogen-containing heterocycles, such as alkaloids or pharmacologically active scaffolds, protecting amine functionalities is crucial to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org

The reaction of this compound with a primary or secondary amine yields a highly stable carbamate (B1207046). nih.govnih.gov This carbamate group is robust and can withstand a variety of reaction conditions, allowing chemists to perform transformations on other parts of the molecule. organic-chemistry.org For instance, in a synthetic route towards an indole (B1671886) derivative, an amine precursor could be protected using this compound. After subsequent reactions to construct the heterocyclic core, the carbamate can be removed in a deprotection step to reveal the free amine. organic-chemistry.org The steric bulk of the 2,3,6-trimethylphenyl group can also impart unique solubility and crystallinity properties to intermediates, sometimes aiding in purification.

Table 1: Representative Use of Chloroformates in Heterocycle-Related Synthesis

| Precursor Type | Chloroformate Reagent | Product Type | Purpose | Representative Citation |

| Bicyclic O-vinyl oxime | Ethyl Chloroformate | Indole Derivative | In-situ N-protection attempt during cascade reaction | organic-chemistry.org |

| Amine Intermediate | Allyl Chloroformate | N-Allyl Carbamate | Protection during alkaloid synthesis | masterorganicchemistry.com |

| Amine Precursor | This compound | N-(2,3,6-trimethylphenyl) Carbamate | Stable protecting group for multi-step synthesis | organic-chemistry.orgnih.govnih.gov |

The most direct application of this compound is in the formation of carbon-heteroatom bonds. Its reaction with nucleophiles is a cornerstone of its utility.

Carbon-Nitrogen (C-N) Bond Formation: The most prominent reaction is with amines to form carbamates. This reaction is a reliable method for creating a C-N bond and is fundamental to peptide synthesis and the creation of many nitrogen-containing compounds. masterorganicchemistry.comnih.gov

Carbon-Oxygen (C-O) Bond Formation: Reaction with alcohols or phenols yields carbonates. These reactions are useful for protecting hydroxyl groups or linking molecular fragments.

Carbon-Sulfur (C-S) Bond Formation: Thiols can react with the chloroformate to produce thiocarbonates.

While the reagent does not directly participate in carbon-carbon bond formation, it serves an important indirect role. The carbamate functionality installed by this compound can act as a directing group in modern synthetic reactions. For example, in metal-catalyzed C-H activation/functionalization reactions, the carbamate's carbonyl oxygen can coordinate to a metal catalyst (e.g., palladium, rhodium), directing the catalyst to activate a nearby C-H bond for subsequent C-C bond formation. synarchive.comresearchgate.net This strategy allows for highly selective and efficient construction of complex carbon skeletons.

Use as a Coupling Reagent in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Substituted chloroformates can act as key activators or coupling reagents in such processes. A notable example is a versatile protocol for synthesizing α-alkoxy carbamates. In this MCR, a nitrile, a zirconium reagent (Cp₂Zr(H)Cl), a chloroformate, and an alcohol are combined sequentially. The chloroformate traps an intermediate generated from the reaction of the nitrile and the zirconium complex, which is then intercepted by an alcohol to furnish the final α-alkoxy carbamate product. This type of reaction highlights the ability of reagents like this compound to facilitate complex bond-forming cascades in a single pot.

Functionalization of Structurally Complex Substrates

The modification of complex, high-value molecules such as natural products or advanced pharmaceutical intermediates is a significant challenge in organic synthesis. Chloroformates are often employed for this purpose. For example, in the synthesis of lysergic acid derivatives, a complex polycyclic alkaloid, 2,2,2-trichloroethyl chloroformate has been used for N-demethylation at the N-6 position. kobe-u.ac.jp

In a similar vein, this compound can be used to introduce a sterically demanding and chemically robust functional group onto a complex molecular core. This can serve multiple purposes:

Protection: As a protecting group for a reactive amine or alcohol during subsequent synthetic steps. libretexts.org

Modulation of Properties: The introduction of the bulky, lipophilic trimethylphenyl group can significantly alter the solubility, crystallinity, and pharmacokinetic properties of the parent molecule. nih.gov

Steric Shielding: The group can sterically block one face of a molecule, directing a subsequent reagent to attack from the less hindered side, thereby controlling stereochemistry.

Precursor to Specialty Chemicals and Reagents

Beyond its immediate use in synthesis, this compound serves as a precursor for other high-value specialty chemicals. The 2,3,6-trimethylphenyl moiety, and the closely related 2,4,6-trimethylphenyl (mesityl) group, are prized in coordination chemistry and catalysis for their steric bulk. wikipedia.org This bulk can be used to create a specific coordination environment around a metal center, stabilizing reactive species or influencing the selectivity of a catalytic reaction.

For example, cobalt(II) complexes of meso-tetra(2,4,6-trimethylphenyl)porphine are used as catalysts for C-H amination and arylation reactions. frontierspecialtychemicals.com The synthesis of such specialized porphyrin ligands requires an aldehyde precursor, namely 2,4,6-trimethylbenzaldehyde. While not a direct conversion, the chemistry of the trimethylphenyl group is central. This compound is a key building block for introducing the 2,3,6-trimethylphenoxycarbonyl group or, after transformation, the 2,3,6-trimethylphenyl group itself into various organic structures, which can then be elaborated into more complex reagents like specialized ligands for catalysts or unique monomers for polymer synthesis. researchgate.net

Table 2: Summary of Applications for this compound

| Application Area | Specific Use | Chemical Transformation | Key Advantage |

| Molecular Construction | Protecting group for amines/alcohols | Amine → Carbamate; Alcohol → Carbonate | High stability, steric influence |

| Indirect role in C-C bond formation | Carbamate acts as a directing group | High selectivity in C-H activation | |

| Multi-Component Reactions | Coupling reagent | Trapping of reactive intermediates | High efficiency, step economy |

| Complex Substrate Functionalization | Modification of natural products | Introduction of a bulky functional group | Control of reactivity and properties |

| Precursor Chemistry | Synthesis of specialty reagents | Source of the trimethylphenyl moiety | Access to bulky ligands for catalysis |

Advanced Spectroscopic and Analytical Techniques for Reaction Outcome Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. In the context of reactions involving 2,3,6-trimethylphenyl chloroformate, both ¹H and ¹³C NMR are pivotal in confirming the formation of the desired products, such as carbamates.

For the precursor, 2,3,6-trimethylphenol (B1330405), the ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl groups. The chemical shifts for the methyl protons are influenced by their position on the aromatic ring. Upon formation of a carbamate (B1207046), for instance, by reacting the chloroformate with an amine, new signals corresponding to the protons of the amine moiety will appear. Furthermore, the electronic environment of the aromatic ring changes, leading to shifts in the signals of the aromatic protons and the trimethylphenyl methyl groups.

¹³C NMR spectroscopy provides complementary information, offering insights into the carbon framework of the molecule. The spectrum of 2,3,6-trimethylphenol displays characteristic signals for the aromatic carbons and the methyl carbons. chemicalbook.com The formation of the chloroformate and subsequently a carbamate introduces new carbonyl carbon signals in the downfield region of the spectrum, typically around 150-160 ppm, which is a clear indicator of a successful reaction. researchgate.net General procedures for synthesizing carbamates from chloroformates and amines report the use of NMR to confirm the structure of the products. niscpr.res.inrutgers.edu

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for 2,3,6-Trimethylphenol and Expected Shifts in a Carbamate Derivative.

| Carbon Atom | 2,3,6-Trimethylphenol (ppm) chemicalbook.com | Expected Shift in a Carbamate Derivative (ppm) |

| Carbonyl (C=O) | N/A | ~150-160 |

| Aromatic C-O | ~150 | Shifted downfield |

| Aromatic C-H | ~115-130 | Minor shifts |

| Aromatic C-CH₃ | ~120-140 | Minor shifts |

| Methyl (CH₃) | ~10-20 | Minor shifts |

Note: The expected shifts for the carbamate derivative are approximate and can vary depending on the specific amine used in the synthesis.

Infrared (IR) Spectroscopy for Functional Group Analysis in Synthesized Materials

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When this compound reacts to form new compounds, IR spectroscopy provides clear evidence of the transformation by tracking the disappearance of the chloroformate functional group and the appearance of new characteristic absorption bands.

The chloroformate group (O-C(O)-Cl) exhibits a strong carbonyl (C=O) stretching absorption in the region of 1775-1800 cm⁻¹. This is a key band to monitor during a reaction. For example, in the synthesis of carbamates, this absorption will disappear and be replaced by the characteristic carbonyl absorption of the carbamate group (N-C(O)-O), which typically appears in the range of 1690-1730 cm⁻¹. The exact position depends on the structure of the carbamate.

The IR spectra of related chloroformates such as ethyl chloroformate, isopropyl chloroformate, and hexyl chloroformate all show a strong C=O stretch in the higher wavenumber region. chemicalbook.comchemicalbook.comchemicalbook.com The formation of carbamates is also characterized by the appearance of N-H stretching absorptions in the 3200-3500 cm⁻¹ region if the carbamate is secondary, and C-N stretching absorptions in the 1200-1350 cm⁻¹ region. niscpr.res.in

Table 2: Key IR Absorption Bands for Functional Group Identification.

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance in Reaction Monitoring |

| Chloroformate (O-C(O)-Cl) | 1775-1800 (C=O stretch) | Disappearance indicates consumption of the starting material. |

| Carbamate (N-C(O)-O) | 1690-1730 (C=O stretch) | Appearance confirms the formation of the carbamate product. |

| N-H (in secondary carbamates) | 3200-3500 (N-H stretch) | Appearance indicates the incorporation of a secondary amine. |

| C-O | 1000-1300 (C-O stretch) | Present in both reactant and product, but may shift. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the synthesis of derivatives from this compound, MS can confirm the identity of the product by verifying its molecular weight.

The mass spectrum of a synthesized compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. For instance, when this compound reacts with an amine to form a carbamate, the molecular weight of the resulting product will be higher than that of the starting material. The accurate mass measurement provided by high-resolution mass spectrometry can further confirm the elemental composition of the product.

The fragmentation pattern in the mass spectrum provides additional structural confirmation. For a carbamate derived from this compound, characteristic fragmentation pathways would involve the cleavage of the carbamate bond, leading to fragment ions corresponding to the trimethylphenyl group and the amine portion of the molecule. For example, mass spectra of various carbamates have been used to support their characterization. niscpr.res.in Similarly, the mass spectra of other chloroformates, like 2-methoxyethyl chloroformate, show characteristic fragmentation patterns that can be used for identification. chemicalbook.com

X-ray Crystallography for Absolute Structural Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining suitable crystals of the starting material, this compound, might be challenging, its solid derivatives, such as certain carbamates or other reaction products, can often be crystallized and analyzed by this technique.

This method provides the absolute configuration and conformation of the molecule in the solid state, including precise bond lengths and angles. For complex molecules or in cases where stereochemistry is important, X-ray crystallography offers unambiguous structural proof. The synthesis and characterization of various complex organic molecules often culminate in an X-ray crystal structure analysis to unequivocally confirm the proposed structure. For example, the structures of various carbamate derivatives have been confirmed using this method, providing definitive evidence of their molecular architecture. researchgate.netresearchgate.netcore.ac.uk Although a crystal structure for a direct derivative of this compound is not cited, the technique's applicability to similar compounds underscores its importance in the definitive characterization of novel synthesized materials.

Theoretical and Computational Chemistry Studies on 2,3,6 Trimethylphenyl Chloroformate

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure and reactivity of molecules. chemrxiv.org By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a host of electronic properties. For 2,3,6-trimethylphenyl chloroformate, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the fundamental aspects of its chemical behavior. ijcce.ac.ir

These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a variety of electronic properties can be determined, which are crucial for understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir

For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethylphenyl ring, particularly on the aromatic carbons and the oxygen atom of the ester group. The methyl groups, being electron-donating, increase the energy of the HOMO. The LUMO, on the other hand, is anticipated to be centered on the chloroformate group, specifically on the antibonding π* orbital of the carbonyl group (C=O) and the C-Cl bond. This distribution makes the carbonyl carbon a primary site for nucleophilic attack.

| Orbital | Predicted Energy (eV) | Primary Localization | Implication |

| HOMO | -7.5 | Trimethylphenyl ring, ester oxygen | Nucleophilic character of the aromatic ring |

| LUMO | -0.8 | Carbonyl carbon and chlorine atom | Electrophilic site for nucleophilic attack |

| HOMO-LUMO Gap | 6.7 | N/A | High kinetic stability |

Note: The energy values are hypothetical and for illustrative purposes, representing typical values for similar organic molecules.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com This is invaluable for predicting how a molecule will interact with other charged or polar species. rsc.org The MEP is mapped onto the molecule's electron density surface, with a color scale typically ranging from red (most negative potential) to blue (most positive potential).

In the case of this compound, the MEP map would be expected to show a region of high negative electrostatic potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The chlorine atom would also contribute to a region of negative potential. Conversely, the most positive electrostatic potential (blue) would be located around the carbonyl carbon, confirming it as the primary electrophilic center of the molecule and the most likely site for nucleophilic attack. The trimethylphenyl group would exhibit a more neutral potential, with slight negative regions associated with the π-electron cloud of the aromatic ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can explore the rotational freedom around the single bonds, particularly the C-O bond connecting the phenyl ring to the chloroformate group. This can reveal the preferred conformations of the molecule in the gas phase or in different solvents. The presence of three methyl groups on the phenyl ring introduces steric hindrance that will significantly influence the accessible conformations.

Furthermore, MD simulations are crucial for understanding the effects of solvents on the molecule's structure and reactivity. By explicitly including solvent molecules in the simulation box, one can observe how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and the accessibility of its reactive sites. For instance, in a polar solvent, the negative pole of the solvent dipoles would be oriented towards the electrophilic carbonyl carbon, potentially stabilizing the ground state and influencing the energy barrier for a reaction.

Computational Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products, including the high-energy transition state structures. chemrxiv.org

For this compound, a common reaction is its reaction with a nucleophile, such as an amine or an alcohol, leading to the formation of a carbamate (B1207046) or a carbonate, respectively. Computational studies can model this process by:

Locating the transition state structure: This involves finding the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate.

Calculating the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

Verifying the transition state: This is done by performing a frequency calculation; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations can provide detailed information about the geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds. This level of detail is often inaccessible through experimental means alone.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their measured reactivity. This is achieved by developing a mathematical model that relates calculated molecular descriptors to an experimental observable, such as a reaction rate constant.

For a series of substituted phenyl chloroformates, including this compound, a QSRR model could be developed to predict their reactivity towards a specific nucleophile. The process would involve:

Calculating a set of molecular descriptors: These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Experimental measurement of reactivity: The reaction rates for each compound in the series would be determined experimentally.

Developing the model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a correlation between the descriptors and the experimental reactivity.

A successful QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Comparison of Trimethylphenyl Chloroformate Isomers through Computational Lenses

Computational methods are particularly powerful for comparing the properties of isomers, where subtle differences in structure can lead to significant changes in reactivity. By applying the same computational methodologies to different isomers of trimethylphenyl chloroformate (e.g., 2,4,5-trimethylphenyl chloroformate and 2,4,6-trimethylphenyl chloroformate), a direct comparison of their properties can be made.

The position of the methyl groups on the phenyl ring will influence the electronic properties and steric environment of the reactive chloroformate group. For instance:

Steric Effects: The steric hindrance around the reaction center will vary significantly between isomers. The 2,6-disubstitution in this compound will create a more sterically crowded environment around the chloroformate group compared to a 2,4,5-isomer. This would be expected to decrease the rate of reaction with bulky nucleophiles.

DFT calculations of the optimized geometries, FMO energies, and MEP maps for each isomer would provide quantitative data to support these qualitative predictions. MD simulations could further highlight differences in conformational flexibility and solvent accessibility.

| Isomer | Predicted Relative Stability (kcal/mol) | Predicted HOMO-LUMO Gap (eV) | Key Differentiating Feature |

| This compound | 0 (Reference) | 6.7 | High steric hindrance around the reactive site due to 2,6-dimethyl substitution. |

| 2,4,5-Trimethylphenyl chloroformate | +0.5 | 6.6 | Less steric hindrance compared to the 2,3,6-isomer. |

| 2,4,6-Trimethylphenyl chloroformate | -0.2 | 6.8 | Symmetrical structure with significant steric hindrance from two ortho methyl groups. |

Note: The relative stability and energy gap values are hypothetical and for illustrative purposes, intended to show the expected trends based on structural differences.

Future Research Trajectories and Emerging Applications

Development of Greener Synthetic Routes for Chloroformate Production

The traditional synthesis of chloroformates relies heavily on phosgene (B1210022), a highly toxic and hazardous gas. A significant thrust in modern chemical research is the development of safer and more environmentally benign synthetic pathways.

Phosgene Alternatives: A major advancement is the use of phosgene surrogates like triphosgene, which is a stable, crystalline solid. google.comjustia.com This method avoids handling hazardous phosgene gas directly and allows for the synthesis of various aryl chloroformates in excellent yields under mild conditions. google.comjustia.com The process typically involves reacting an alcohol or phenol (B47542) with triphosgene in the presence of a base. justia.com

Photo-on-Demand Synthesis: An innovative approach involves the in situ generation of phosgene from chloroform (CHCl₃) using photochemical methods. acs.orgkobe-u.ac.jp This "photo-on-demand" synthesis utilizes UV light to convert a chloroform solution containing an alcohol directly into the corresponding chloroformate. acs.orgkobe-u.ac.jp This process is highly efficient and circumvents the need to produce, transport, or store phosgene, significantly enhancing safety and sustainability. kobe-u.ac.jp

Green Chemistry Principles: Broader green chemistry strategies are also being applied, focusing on the use of alternative, safer solvents, improving atom economy, and minimizing waste generation. chemistryjournals.net For instance, developing catalytic processes that reduce byproducts and allow for easier purification aligns with the goal of creating more sustainable routes to chloroformate production. chemistryjournals.net

| Synthesis Strategy | Key Reagents | Advantages |

| Triphosgene Method | 2,3,6-Trimethylphenol (B1330405), Triphosgene, Base | Avoids direct handling of phosgene gas; mild reaction conditions; high yields. google.comjustia.com |

| Photo-on-Demand | 2,3,6-Trimethylphenol, Chloroform (solvent and reagent) | In situ generation of phosgene; enhanced safety; no chemical reagents or catalysts required in some systems. kobe-u.ac.jpacs.org |

Exploration of Novel Catalytic Systems for Chloroformate Reactions

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of reactions involving chloroformates. Research is active in discovering and optimizing catalysts for both the synthesis of chloroformates and their subsequent transformations.

Synthesis Catalysis: In the synthesis of aryl chloroformates from triphosgene, organic amides like dimethylformamide (DMF) or tertiary amines are often used as catalysts to facilitate the reaction. google.comjustia.com

Photocatalysis: A frontier in organic synthesis is the use of photocatalysis. While direct photocatalytic synthesis of chloroformates is established, research is also exploring visible-light-mediated reactions for subsequent transformations. kobe-u.ac.jpacs.org Novel transition-metal-free photocatalytic strategies are emerging for the synthesis of related aryl compounds, which could be adapted for chloroformate chemistry. rsc.org This involves activating the aryl group under mild conditions (room temperature, UV/visible light) to participate in coupling reactions, potentially expanding the range of molecules that can be synthesized from a 2,3,6-trimethylphenyl chloroformate precursor. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous manufacturing, presents numerous advantages over traditional batch processing, including improved safety, consistency, and scalability. The integration of chloroformate synthesis and reactions into these platforms is a key area of future development.

Enhanced Safety and Control: Reactions involving hazardous intermediates like phosgene (even when generated in situ) are significantly safer in continuous flow reactors. mdpi.com The small reactor volume minimizes the amount of hazardous material present at any given time, and the superior heat and mass transfer allows for precise control over reaction conditions.

Automated Production: Automated flow systems have been developed for the continuous production of related compounds like aryl sulfonyl chlorides, using a series of continuous stirred-tank reactors (CSTRs) and incorporating process automation for improved reliability and yield. mdpi.com A similar setup could be envisioned for the large-scale production of this compound.

Photochemical Flow Reactors: The photo-on-demand synthesis of chloroformates is particularly well-suited for flow chemistry. acs.org An efficient oxidative photochemical conversion of chloroform to phosgene can be achieved in a gas-phase flow photoreaction system, which can then be directly used for gram-scale synthesis of chloroformates in a continuous or semi-batch process. acs.org

| Platform | Key Features | Benefits for Chloroformate Chemistry |

| Continuous Stirred-Tank Reactors (CSTRs) | Series of reactors for continuous processing; automated controls. | Safe handling of hazardous reagents; consistent product quality; improved scalability. mdpi.com |

| Photochemical Flow Systems | Integration of a light source (e.g., UV lamp) with a flow reactor. | Enables solvent-free, reagent-free synthesis; high efficiency and quantitative conversion. acs.org |

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry provides powerful predictive tools for designing new molecules with specific properties, accelerating research and development. These methods are invaluable for exploring the potential of derivatives made from this compound.

Methodologies: Techniques such as Molecular Docking, Virtual Screening (VS), and Quantitative Structure-Activity Relationship (QSAR) studies are used to predict how derivatives will interact with biological targets or exhibit desired material properties. nih.gov Molecular dynamics simulations can further elucidate the behavior of these molecules at an atomistic level. nih.gov

Applications in Design: For example, if designing a new pesticide, computational tools could be used to model how different carbamates (synthesized from this compound and various amines) bind to a target enzyme in an insect pest. This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.govnih.gov Similarly, when designing polymers, these methods can predict properties like thermal stability or glass transition temperature based on the incorporation of the 2,3,6-trimethylphenyl moiety.

Expanding Applications in Materials Science and Polymer Chemistry

Aryl chloroformates are valuable intermediates for the synthesis of polymers and performance materials, including polyurethanes and materials for optical lenses. google.com The unique sterically hindered structure of the 2,3,6-trimethylphenyl group makes its chloroformate an attractive building block for creating materials with enhanced properties.

High-Performance Polymers: Incorporating the bulky and rigid 2,3,6-trimethylphenyl group into polymer backbones, such as polycarbonates or polyesters, can be expected to increase thermal stability, and modify mechanical properties.

Flame Retardants: Aryl phosphates and phosphonates are known to be effective halogen-free flame retardants for a wide range of polymers. nih.gov this compound can serve as a precursor to introduce the corresponding aryl group into flame-retardant additives or co-monomers, contributing to materials with improved fire safety. nih.gov

Functional Materials: The reactivity of the chloroformate group allows it to be used to graft the 2,3,6-trimethylphenyl moiety onto the surface of other materials, thereby modifying their surface properties such as hydrophobicity or reactivity.

Investigation of Stereoselective Applications

The reactivity of chloroformates with nucleophiles like alcohols and amines makes them useful reagents in stereoselective synthesis, either as protecting groups or as derivatizing agents for chiral analysis.

Chiral Derivatization: this compound can be reacted with a chiral alcohol or amine to form a diastereomeric carbonate or carbamate (B1207046). The bulky trimethylphenyl group can provide a strong signal in NMR spectroscopy or a chromophore for UV detection in chromatography, facilitating the separation and analysis of enantiomers.

Protecting Groups: In multi-step organic synthesis, the group can be used to protect a hydroxyl or amino function. A notable example involves the reaction of a chloroformate with a cyclic secondary alcohol like (–)-Menthol to produce the corresponding carbonate, demonstrating its utility in reactions with complex, stereochemically-defined molecules. kobe-u.ac.jp The steric hindrance of the 2,3,6-trimethylphenyl group could offer unique selectivity in protecting one functional group over another in a complex molecule.

Q & A

Q. What are the limitations of current AEGL models for predicting acute exposure risks of substituted chloroformates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.